molecular formula C21H37ClN4O8S B1665449 Acotiamide hydrochloride trihydrate CAS No. 773092-05-0

Acotiamide hydrochloride trihydrate

Cat. No.: B1665449
CAS No.: 773092-05-0
M. Wt: 541.1 g/mol
InChI Key: NPTDXIXCQCFGKC-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary target of Acotiamide is acetylcholinesterase (AChE) . AChE is an enzyme responsible for the breakdown of acetylcholine (ACh), a neurotransmitter that plays a crucial role in regulating gastrointestinal motility .

Mode of Action

Acotiamide acts as a selective and reversible inhibitor of AChE . By inhibiting AChE, Acotiamide prevents the degradation of ACh, leading to an increase in the concentration of ACh . This enhanced presence of ACh results in increased gastric contractility and accelerated gastric emptying .

Biochemical Pathways

The primary biochemical pathway affected by Acotiamide is the cholinergic pathway in the gastrointestinal system . By inhibiting AChE and thus increasing the availability of ACh, Acotiamide enhances the contractility and motility of the gastric antrum and body .

Pharmacokinetics

Acotiamide exhibits linear pharmacokinetics in humans following oral dosing . The increases in concentration and area under the curve (AUC) appear to be dose-proportional in the dose range of 50 to 800 mg . It has a low oral bioavailability in rats (13.9%-19%) and moderate in dogs (37.5%-50.4%) . It is absorbed rapidly (T= 0.08-3 h) in rats, dogs, and humans .

Result of Action

The primary result of Acotiamide’s action is the improvement of impaired gastric motility and delayed gastric emptying . This leads to an alleviation of symptoms associated with functional dyspepsia . In addition, Acotiamide has been shown to significantly increase both gastric accommodation and gastric emptying in patients with functional dyspepsia .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acotiamide hydrochloride hydrate involves multiple steps. One common method starts with the dissolution of 2-hydroxy-4,5-dimethoxybenzoic acid in dry toluene, followed by the addition of a hydroxyl protection reagent. The reaction is carried out at room temperature for 1-5 hours. The mixture is then washed with an acid solution and water to achieve neutrality, followed by drying with a desiccant .

Industrial Production Methods: Industrial production methods for acotiamide hydrochloride hydrate often involve refining and preparation techniques to ensure high purity and stability. For instance, the refining method may include stirring the compound in an aqueous solution, followed by drying and filtration processes .

Chemical Reactions Analysis

Types of Reactions: Acotiamide hydrochloride trihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Often involves nucleophilic substitution reactions using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Uniqueness: Acotiamide hydrochloride trihydrate is unique in its selective inhibition of acetylcholinesterase without significant affinity for serotonin or dopamine receptors. This selective action reduces the risk of side effects commonly associated with other prokinetic agents .

Properties

IUPAC Name

N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide;trihydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O5S.ClH.3H2O/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26;;;;/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27);1H;3*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTDXIXCQCFGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C.O.O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37ClN4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773092-05-0
Record name Acotiamide hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0773092050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACOTIAMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMW7447A9A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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